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Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the
target engagement of a compound within a cellular environment. The assay relies on the
principle of ligand-induced thermal stabilization of a target protein. Binding of a small molecule,
such as SGC-IiMLLT, to its protein target, MLLT1 (ENL) or MLLT3 (AF9), can increase the
protein's resistance to heat-induced denaturation. This change in thermal stability can be
guantified to confirm direct interaction between the compound and its target in living cells or
cell lysates. SGC-IMLLT is a potent and selective chemical probe for the YEATS domains of
MLLT1 and MLLT3, which are components of critical transcriptional regulatory complexes and
are implicated in certain cancers.[1] This document provides a detailed protocol for performing
a CETSA experiment to validate the engagement of SGC-IMLLT with its endogenous targets
using a traditional Western blot-based readout.

Signaling Pathway Context: MLLT1/3 in
Transcriptional Regulation

MLLT1 (ENL) and MLLT3 (AF9) are chromatin reader proteins that recognize acetylated and
crotonylated lysine residues on histone tails. They are key components of at least two major
transcriptional regulatory complexes: the Super Elongation Complex (SEC) and the DOT1L

complex (DotCom).
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The Super Elongation Complex (SEC) is a multi-subunit complex that plays a crucial role in
regulating the processivity of RNA polymerase Il (Pol Il) during transcription elongation. Key
components of the SEC include:

Scaffolding proteins: AFF1 and AFF4

Elongation factors: ELL family proteins

P-TEFb (Positive Transcription Elongation Factor b): Composed of CDK9 and Cyclin T1,
which phosphorylates the C-terminal domain of Pol Il to promote transcriptional elongation.

YEATS domain proteins: MLLT1 (ENL) or MLLT3 (AF9)

The DOT1L complex (DotCom) is involved in histone modification, specifically the methylation
of histone H3 at lysine 79 (H3K79me). This modification is generally associated with active
transcription. MLLT1 and MLLT3 can recruit the DOT1L methyltransferase to specific chromatin
regions.

By inhibiting the YEATS domain of MLLT1/3, SGC-IMLLT can disrupt the interaction of these
proteins with acetylated histones, thereby interfering with the recruitment and function of the
SEC and DOTL1L complexes at target gene loci.
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MLLT1/3 Signaling Pathway
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Caption: MLLT1/3 signaling within SEC and DOT1L complexes.
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Experimental Design and Workflow

The CETSA workflow involves treating cells with the compound of interest, subjecting the cells
to a heat challenge across a range of temperatures, lysing the cells, separating the soluble and
aggregated protein fractions, and detecting the amount of soluble target protein remaining at
each temperature. A stabilizing compound will result in more soluble protein at higher

temperatures compared to the vehicle control.
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SGC-IiMLLT CETSA Experimental Workflow
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Caption: SGC-IMLLT CETSA experimental workflow diagram.
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Quantitative Data Summary

The following tables summarize the expected outcomes and necessary components for an
SGC-IiMLLT CETSA experiment.

Table 1. SGC-IMLLT Target Engagement Profile

Compound

Target(s)

Cell Line

Assay Type

Observed
Effect

Reference

SGC-iMLLT

MLLT1 (ENL),
MLLT3 (AF9)

MV4;11

CETSA (Melt

Curve)

Dose-

dependent

thermal
stabilization [1]
of

endogenous
MLLT1.

SGC-iMLLT

MLLT1 (ENL)
YEATS

Domain

HEK293T
(overexpressi

on)

HIiBiT CETSA

Rightward
shift in the
melt curve, [2]
indicating

stabilization.

SGC-IiMLLT-N
(inactive

control)

MLLT1 (ENL)

MV4;11

CETSA (Melt

Curve)

No significant
thermal

N [1]
stabilization

observed.

Table 2: Example Isothermal Dose-Response (ITDR) CETSA Parameters

This table provides a template for presenting quantitative data from an ITDR-CETSA
experiment. Specific EC50 values for SGC-IMLLT in ITDR-CETSA are not readily available in
the public domain but can be determined using the protocol below.
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Heating
Compound Target Cell Line Temperature EC50 (pM)

(°C)
SGC-IMLLT MLLT1 MV4;11 Tagg (e.g., 52°C)  To be determined
SGC-IMLLT MLLT3 Relevant cell line  Tagg (e.g., 52°C)  To be determined

Note: The optimal heating temperature for ITDR-CETSA should be determined from the melt
curve experiment and is typically the temperature at which ~50% of the protein is denatured in
the vehicle-treated sample.

Detailed Experimental Protocols

This protocol is adapted for a standard Western blot-based CETSA to detect the engagement
of SGC-IMLLT with endogenous MLLT1/3.

Materials and Reagents

e Cell Line: MV4;11 (acute myeloid leukemia) or other suitable cell line expressing
endogenous MLLT1/3.

e Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
e Compound: SGC-IMLLT (and inactive control SGC-iMLLT-N), dissolved in DMSO.

e Phosphate-Buffered Saline (PBS): pH 7.4.

» Protease Inhibitor Cocktail.

 Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.

o BCA Protein Assay Kit.

o Laemmli Sample Buffer (4x).

e Primary Antibodies: Rabbit anti-MLLT1/ENL, Mouse/Rabbit anti-GAPDH or other loading
control.
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e Secondary Antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.
o Enhanced Chemiluminescence (ECL) Substrate.
e PVDF or Nitrocellulose Membranes.

o Equipment: Cell culture incubator, centrifuges, thermal cycler, SDS-PAGE and Western blot
apparatus, imaging system.

Protocol 1: CETSA Melt Curve

e Cell Culture and Treatment:
o Culture MV4;11 cells to a density of approximately 1-2 x 106 cells/mL.
o Treat cells with SGC-IMLLT (e.g., 1 pM, 10 uM) or vehicle (DMSO) for 1-2 hours at 37°C.

e Heat Challenge:

[¢]

Harvest cells by centrifugation (300 x g, 5 min) and wash once with PBS.

o Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of
~20 x 106 cells/mL.

o Aliquot 50 pL of the cell suspension into PCR tubes for each temperature point.

o Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C
to 64°C in 2°C increments). Include a 37°C control.

[e]

After heating, cool the samples at room temperature for 3 minutes.

e Cell Lysis:

o Freeze the cell suspensions in liquid nitrogen or a -80°C freezer.

o Thaw the samples at room temperature. Repeat the freeze-thaw cycle two more times to
ensure complete lysis.

o Separation of Soluble Fraction:
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o

o

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated
proteins.

Carefully collect the supernatant, which contains the soluble protein fraction.

e Western Blotting:

o

Determine the protein concentration of the soluble fractions using a BCA assay.
Normalize the protein concentrations for all samples.

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
Load equal amounts of protein per well and run the SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody against MLLT1/3 overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

Wash the membrane again and add ECL substrate.
Image the blot using a chemiluminescence detector.

Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal loading.

o Data Analysis:

o

[e]

o

Quantify the band intensities for MLLT1/3 at each temperature.
Normalize the intensity of each band to the corresponding loading control.

For each treatment group, plot the normalized band intensity against the temperature to
generate the melt curve.
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o Compare the melt curve of the SGC-IMLLT-treated samples to the vehicle control. A
rightward shift indicates thermal stabilization.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

e Cell Culture and Treatment:
o Prepare a serial dilution of SGC-IiMLLT in culture medium (e.g., from 0.01 uM to 30 uM).

o Treat cells with the different concentrations of SGC-IiMLLT or vehicle (DMSO) for 1-2
hours at 37°C.

e Heat Challenge:
o Harvest and wash the cells as described in Protocol 1.
o Resuspend the cells in PBS with protease inhibitors.
o Aliquot the cell suspensions into PCR tubes.

o Heat all samples at a single, fixed temperature for 3 minutes. This temperature (Tagg)
should be chosen from the melt curve data (Protocol 1) and should correspond to a point
where significant, but not complete, protein denaturation occurs in the vehicle-treated
sample.

o Include an unheated (37°C) control for each concentration.
e Lysis, Separation, and Western Blotting:
o Follow steps 3-5 from Protocol 1.

o Data Analysis:

[¢]

Quantify the band intensities for MLLT1/3 for each compound concentration.

[e]

Normalize the intensities to the loading control.

o

Plot the normalized MLLT1/3 signal against the logarithm of the SGC-IiMLLT
concentration.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1193482?utm_src=pdf-body
https://www.benchchem.com/product/b1193482?utm_src=pdf-body
https://www.benchchem.com/product/b1193482?utm_src=pdf-body
https://www.benchchem.com/product/b1193482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Fit the data to a dose-response curve to determine the EC50 value, which represents the
concentration of SGC-IMLLT required to achieve 50% of the maximal stabilizing effect.[3]

Conclusion

The SGC-IMLLT CETSA protocol provides a robust method to verify the direct binding of this
chemical probe to its cellular targets, MLLT1 and MLLT3. By demonstrating target engagement
in a physiologically relevant context, these experiments are crucial for validating the on-target
activity of SGC-IMLLT and for interpreting the results of subsequent cellular and in vivo studies.
The provided protocols offer a framework for both generating melt curves to observe thermal
shifts and performing isothermal dose-response experiments to quantify the potency of target
engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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